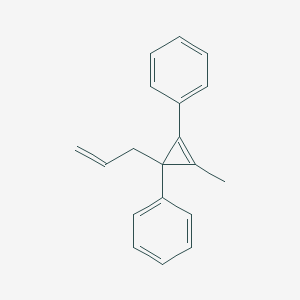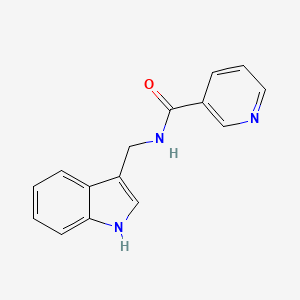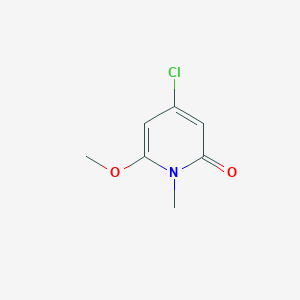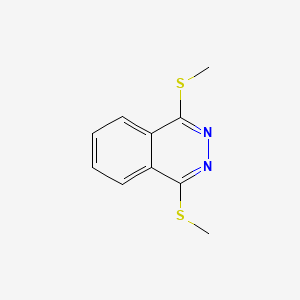
1,4-Bis(methylsulfanyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(methylsulfanyl)phthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are a class of bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities . The structure of this compound consists of a phthalazine core with two methylsulfanyl groups attached at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfanyl)phthalazine can be synthesized through various synthetic routes. One common method involves the condensation of 2-(methylsulfanyl)benzoic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(methylsulfanyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazine core can be reduced to phthalazine dihydride using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, ethanol, and water.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phthalazine dihydride.
Substitution: Various substituted phthalazine derivatives.
Scientific Research Applications
1,4-Bis(methylsulfanyl)phthalazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(methylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine core .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of 1,4-Bis(methylsulfanyl)phthalazine, which lacks the methylsulfanyl groups.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: Another isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Quinazoline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62645-07-2 |
|---|---|
Molecular Formula |
C10H10N2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
1,4-bis(methylsulfanyl)phthalazine |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 |
InChI Key |
MJKYAQOUUHTIEP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C2=CC=CC=C21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


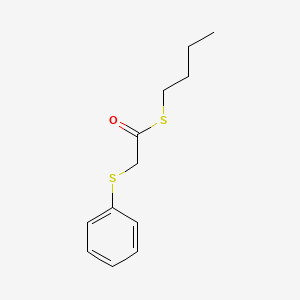
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
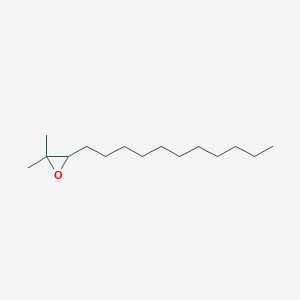

![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
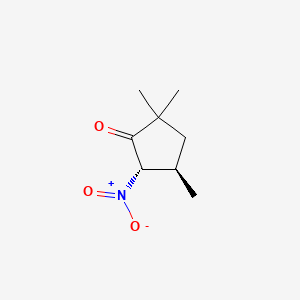
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
